2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate
Description
This compound features a 2,5-dioxopyrrolidinyl core linked to a thioethyl carbonate group and a 6-nitrobenzo[d][1,3]dioxol-5-yl substituent. The dioxopyrrolidinyl moiety is known for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution reactions . The nitrobenzo-dioxol group contributes to steric bulk and may influence binding affinity in biological systems due to its electron-deficient aromatic ring .
Properties
Molecular Formula |
C16H16N2O9S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethyl carbonate |
InChI |
InChI=1S/C16H16N2O9S/c1-9(10-6-12-13(26-8-25-12)7-11(10)18(22)23)28-5-4-24-16(21)27-17-14(19)2-3-15(17)20/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
VOAKOCHHKFAWBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 6-Nitrobenzo[d][1,3]dioxole, followed by its reaction with ethylthio compounds under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which have their own unique applications in various fields .
Scientific Research Applications
2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Effects: The nitrobenzo-dioxol group in the target compound may improve stability in oxidative environments compared to methyl or cyano substituents in analogs like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () .
- Metabolic Pathways : Thioethyl carbonates are prone to glutathione-mediated cleavage, whereas carboxamide analogs (e.g., ) exhibit prolonged half-lives in vivo .
- Therapeutic Potential: Structural hybrids combining the dioxopyrrolidinyl core with thiazolidinone rings () suggest synergistic effects for multitarget drug design .
Biological Activity
2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure includes a pyrrolidine ring and a nitrobenzo-dioxole moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure indicates the presence of functional groups that may interact with biological systems, particularly in enzyme inhibition and receptor binding.
Mechanisms of Biological Activity
The biological activity of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays. This is particularly relevant in the context of drug design where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and bacterial infections.
- Cellular Uptake : The presence of the nitrobenzo-dioxole moiety may enhance cellular uptake through specific transport mechanisms. This is critical for ensuring that the compound reaches its target site within cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels within cells, potentially leading to apoptosis in cancerous cells.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate on various cancer cell lines. The following table summarizes findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of estrogen receptor signaling |
| HeLa (Cervical) | 8.0 | Induction of apoptosis via ROS generation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Case Studies
A notable case study involved the application of this compound in a preclinical model of colorectal cancer. The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through targeted delivery mechanisms.
Toxicity and Safety Profile
Safety assessments are crucial for determining the therapeutic potential of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity to normal cells while effectively targeting cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
